molecular formula C7H8N2O3 B2589995 ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate CAS No. 75716-82-4

ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate

Cat. No. B2589995
CAS No.: 75716-82-4
M. Wt: 168.152
InChI Key: CAAIBUKGGKFUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08309584B2

Procedure details

To a suspension of imidazole (12.2 g, 175 mmol) in tetrahydrofuran (250 ml) was added ethyl chlorooxoacetate (10 mL, 90 mmol) in tetrahydrofuran (250 ml) at 0° C., and the mixture was stirred for 1 hour and then filtered off and washed with cold tetrahydarofuran (100 mL). The solvent was evaporated off under the reduced pressure to obtain 14.4 g of the title compound.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.Cl[C:7](=[O:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9]>O1CCCC1>[N:1]1([C:7](=[O:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH:5]=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with cold tetrahydarofuran (100 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under the reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(C=NC=C1)C(C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.